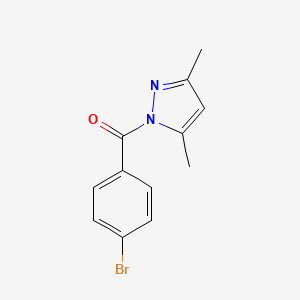
3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide, also known as HMBN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a naphthohydrazide derivative that has shown promising results in different studies.
Aplicaciones Científicas De Investigación
3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been extensively studied for its potential applications in different fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to reduce the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide is not fully understood. However, it has been proposed that this compound exerts its effects by modulating different signaling pathways. For example, in cancer research, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is implicated in the growth and survival of cancer cells. In Alzheimer's disease research, this compound has been shown to inhibit the JNK signaling pathway, which is implicated in the neuroinflammation and neuronal death associated with the disease.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects. For example, in cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to reduce the production of reactive oxygen species and inhibit the formation of beta-amyloid fibrils. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kappaB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also shown low toxicity in different studies. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has limited bioavailability, which can affect its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the research of 3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide. One direction is to explore its potential applications in other fields such as cardiovascular diseases and diabetes. Another direction is to optimize its pharmacokinetics and pharmacodynamics by improving its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Overall, this compound has shown promising results in different studies and has the potential to be a valuable tool in scientific research.
Métodos De Síntesis
The synthesis of 3-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide is a multistep process that involves the reaction of 2-naphthohydrazide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction occurs in an organic solvent such as dichloromethane and is followed by purification through column chromatography. The final product is obtained as a yellow solid with a high yield.
Propiedades
IUPAC Name |
3-hydroxy-N'-(4-methylbenzoyl)naphthalene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-6-8-13(9-7-12)18(23)20-21-19(24)16-10-14-4-2-3-5-15(14)11-17(16)22/h2-11,22H,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOSIBLEMIFIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)


![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)
![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5698402.png)

![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)